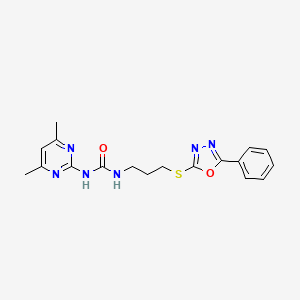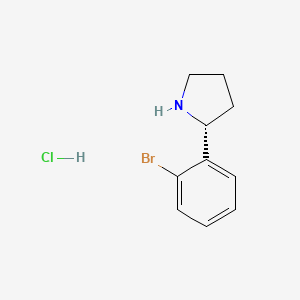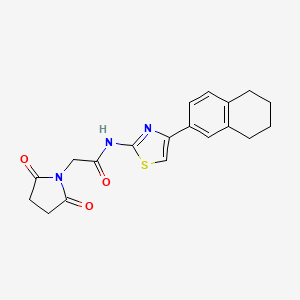
H-L-Photo-Methionine*HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-L-Photo-Methionine*HCl is a diazirine-containing methionine amino acid and a multifunctional photo-crosslinker . It can be incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light (~360 nm) irradiation to form a covalent bond .
Molecular Structure Analysis
The empirical formula of H-L-Photo-Methionine*HCl is C6H12ClN3O2 . Its molecular weight is 193.63 .
Chemical Reactions Analysis
H-L-Photo-Methionine*HCl is used in solution phase peptide synthesis . Upon UV light irradiation (~360 nm), it forms a covalent bond, enabling photoaffinity labeling of cellular targets and protein-protein interactions .
Physical And Chemical Properties Analysis
H-L-Photo-Methionine*HCl is a powder with an assay of ≥95% . It is suitable for solution phase peptide synthesis . The storage temperature is 2-8°C .
科学的研究の応用
Impact on Hippocampal Alterations and Behavior
A study by Kovalska et al. (2021) explored how a diet enriched with methionine affected nervous tissue by inducing mild hyperhomocysteinemia in rats. The study found altered plasma metabolomic profiles, changes in spatial learning and memory acquisition, and histo-morphological changes in the hippocampus, suggesting that high methionine intake could affect brain function and behavior (Kovalska et al., 2021).
Role in Osteoclast Activity
Research by Mohammed Majid et al. (2022) investigated the effect of methionine-induced hyperhomocysteinemia on osteoclast activity in rabbits. The study found that methionine overload led to increased serum levels of factors involved in bone resorption, suggesting a possible link between methionine metabolism and bone health (Mohammed Majid et al., 2022).
Methionine and Vascular Health
A study by Sagiraju Sowmya et al. (2010) examined the link between methionine metabolism, specifically hyperhomocysteinemia, and blood pressure regulation. The study found that elevated homocysteine levels, resulting from methionine metabolism, were associated with higher blood pressure, suggesting a role for methionine in cardiovascular health (Sagiraju Sowmya et al., 2010).
Methionine and Protein Biosynthesis Interference
Jakubowski (2004) discussed how homocysteine, derived from methionine, can interfere with protein biosynthesis and lead to protein damage, cell death, and immune response. This mechanism could contribute to the pathology of diseases related to methionine metabolism (Jakubowski, 2004).
Methionine in Growth Hormone and Protein Modification
Research by Teh et al. (1987) examined the oxidation of methionine residues in human growth hormones and its effects on receptor binding and biological activities. The study provides insights into how methionine modifications can influence hormone function and potentially impact various physiological processes (Teh et al., 1987).
作用機序
将来の方向性
H-L-Photo-Methionine*HCl and other multifunctional probe building blocks will continue to accelerate drug discovery research for probing cellular mechanisms, target ID/validation, and understanding traditionally undruggable targets .
Relevant Papers
Several papers have been published on the use of H-L-Photo-MethionineHCl and similar compounds. For example, one paper discusses the use of photo-leucine and photo-methionine for identifying protein-protein interactions in living cells . Another paper discusses the use of H-L-Photo-MethionineHCl for cell-based proteome profiling of potential Dasatinib targets .
特性
IUPAC Name |
(2S)-2-amino-4-(3-methyldiazirin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(8-9-6)3-2-4(7)5(10)11/h4H,2-3,7H2,1H3,(H,10,11)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZILLMARKDNKF-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2757224.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2757226.png)
![3-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2757227.png)
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2757228.png)

![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B2757233.png)
![3-(3,5-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2757236.png)

![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2757240.png)
![3-amino-N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}pyrazine-2-carboxamide](/img/structure/B2757242.png)
![N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2757244.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2757246.png)